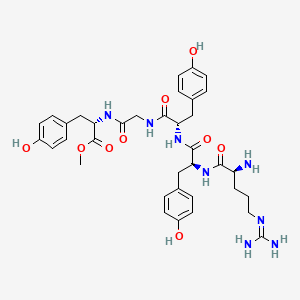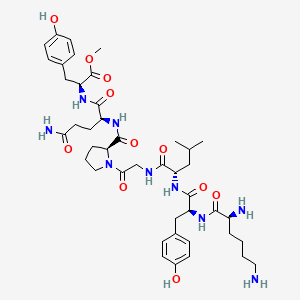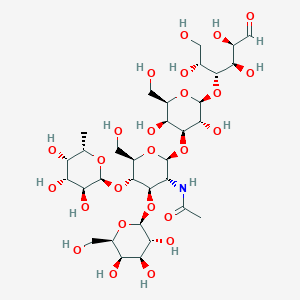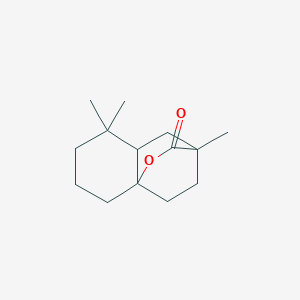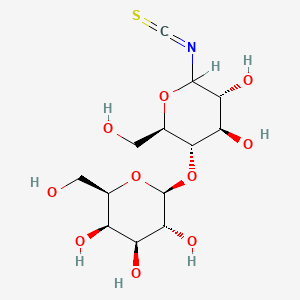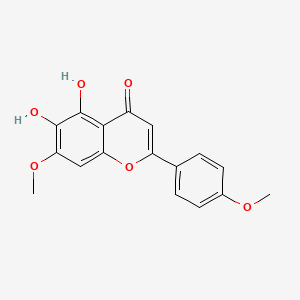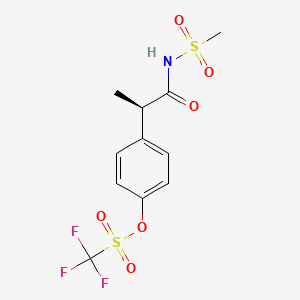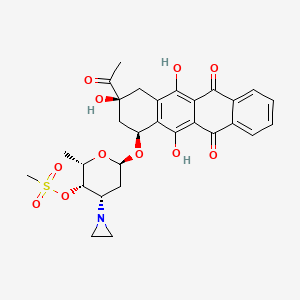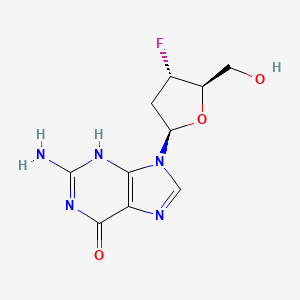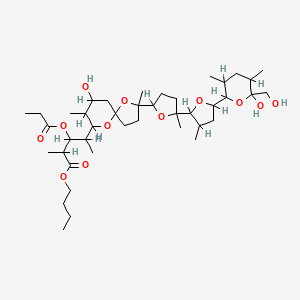
钆布醇
描述
钆布特罗是一种基于钆的造影剂,用于磁共振成像 (MRI) 中增强内部结构的可视性。它是一种第二代、细胞外、非离子型大环钆基造影剂。 钆布特罗以其高稳定性和低肾源性系统性纤维化风险而闻名,使其成为诊断成像的首选 .
科学研究应用
钆布特罗在科学研究中具有广泛的应用:
化学: 用作 MRI 中的造影剂,用于研究分子结构和相互作用。
生物学: 有助于可视化生物组织并了解生理过程。
医学: 广泛用于诊断成像,以检测和可视化病变、异常血管形成和破坏的血脑屏障。
工业: 用于开发新的诊断工具和成像技术.
作用机制
钆布特罗通过增强 MRI 图像的对比度来起作用。它通过改变体内质子的弛豫时间,突出显示血脑屏障破坏或异常血管形成的区域。这使得内部结构的图像更清晰、更详细。 钆布特罗的非离子型大环结构确保了高稳定性,并最大限度地降低了释放游离钆离子的风险 .
类似化合物:
- 钆特酸葡甲胺
- 钆特醇
- 钆贝酸二甲葡胺
比较:
钆布特罗与钆特酸葡甲胺: 两种都是基于大环钆的造影剂,但与钆特酸葡甲胺(0.5 mmol/mL)相比,钆布特罗的浓度更高(1 mmol/mL)。
钆布特罗与钆特醇: 钆特醇是另一种大环剂,但钆布特罗的更高浓度和稳定性使其在某些诊断应用中更有效.
钆布特罗与钆贝酸二甲葡胺: 钆贝酸二甲葡胺是一种线性钆基造影剂,与钆布特罗的大环结构相比,其肾源性系统性纤维化风险更高.
生化分析
Biochemical Properties
Gadobutrol plays a crucial role in biochemical reactions by enhancing the contrast in MRI scans. It interacts with various biomolecules, including proteins and enzymes, to improve the visualization of pathological lesions. The compound’s high relaxivity and stability are attributed to its macrocyclic structure, which tightly binds the gadolinium ion, reducing the risk of dechelation . Gadobutrol does not significantly interact with enzymes or proteins in a way that alters their function, making it a safe and effective contrast agent .
Cellular Effects
Gadobutrol influences cellular processes primarily through its role as a contrast agent in MRI. It does not directly affect cell signaling pathways, gene expression, or cellular metabolism. Its presence in the extracellular space can enhance the imaging of cellular structures and abnormalities . Studies have shown that gadobutrol is not mutagenic and does not induce significant cellular toxicity .
Molecular Mechanism
The molecular mechanism of gadobutrol involves its ability to enhance the relaxation rates of water protons in its vicinity, thereby increasing the contrast in MRI images. This effect is achieved through the interaction of the gadolinium ion with water molecules, which shortens the T1 relaxation time and enhances signal intensity . Gadobutrol’s macrocyclic structure ensures that the gadolinium ion remains tightly bound, minimizing the risk of free gadolinium release and associated toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, gadobutrol has demonstrated high stability over time. It does not degrade significantly, maintaining its effectiveness as a contrast agent throughout the imaging process . Long-term studies have shown that gadobutrol does not accumulate in tissues or cause long-term cellular damage, making it a reliable choice for repeated imaging procedures .
Dosage Effects in Animal Models
Studies in animal models have shown that gadobutrol is well-tolerated at various dosages. At clinically relevant doses, it provides effective contrast enhancement without significant adverse effects . At very high doses, gadobutrol can cause mild toxicity, primarily due to the presence of gadolinium . These effects are dose-dependent and reversible upon discontinuation of the compound .
Metabolic Pathways
Gadobutrol is not metabolized in the body and is excreted unchanged via the kidneys . This property ensures that the compound does not interfere with metabolic pathways or alter metabolite levels . The rapid renal clearance of gadobutrol minimizes its exposure to tissues and reduces the risk of toxicity .
Transport and Distribution
After intravenous administration, gadobutrol is rapidly distributed in the extracellular space . It does not cross the blood-brain barrier under normal conditions but can enhance the imaging of areas with disrupted barriers . The compound is primarily excreted through the kidneys, with more than 90% eliminated within 12 hours .
Subcellular Localization
Gadobutrol does not localize within specific subcellular compartments due to its extracellular distribution . Its activity is confined to the extracellular space, where it enhances the contrast of MRI images. The compound’s macrocyclic structure prevents it from entering cells or interacting with intracellular components .
准备方法
合成路线和反应条件: 钆布特罗的合成涉及多个步骤:
起始原料: 环烯单甲醛用作起始原料。
烷基化反应: 环烯单甲醛与叔丁基溴乙酸酯进行烷基化反应。
水解: 烷基化产物水解得到三羧酸盐中间体。
络合形成: 三羧酸盐中间体与 4,4-二甲基-3,5,8-三氧杂双环[5.1.0]辛烷反应。
最终络合: 反应产物然后与氧化钆络合得到钆布特罗
化学反应分析
反应类型: 钆布特罗主要由于其大环结构而发生络合反应。它被设计成高度稳定且抗解离,最大限度地降低了释放游离钆离子的风险。
常见试剂和条件:
试剂: 环烯单甲醛、叔丁基溴乙酸酯、4,4-二甲基-3,5,8-三氧杂双环[5.1.0]辛烷、氧化钆。
主要产物: 这些反应的主要产物是钆布特罗,用作 MRI 中的造影剂 .
属性
IUPAC Name |
2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDFIIGFYAHNSK-CTHHTMFSSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31GdN4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027434 | |
| Record name | Gadobutrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.3 g/mL at 37 °C | |
| Record name | Gadobutrol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
770691-21-9 | |
| Record name | Gadobutrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770691-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadobutrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GADOBUTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BJ477IO2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gadobutrol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


